2-(Methylthio)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVUCROTSCMJDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

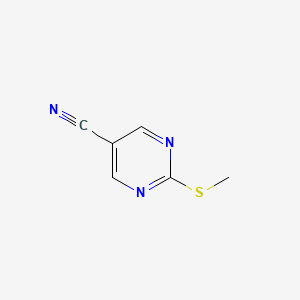

Canonical SMILES |

CSC1=NC=C(C=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518922 |

Source

|

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-43-3 |

Source

|

| Record name | 2-(Methylthio)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for essential biomolecules like nucleobases and a plethora of approved therapeutics.[1] Within this privileged heterocyclic class, 2-(Methylthio)pyrimidine-5-carbonitrile (CAS No. 38275-43-3) has emerged as a particularly strategic and versatile building block. Its unique arrangement of functional groups—a nucleophilically displaceable methylthio group, an electron-withdrawing nitrile, and two ring nitrogens—provides a rich chemical canvas for the synthesis of complex molecular architectures.

This guide offers an in-depth technical exploration of 2-(Methylthio)pyrimidine-5-carbonitrile, intended for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights and robust, validated protocols.

PART 1: Core Molecular Profile and Spectroscopic Signature

A foundational understanding of a chemical's physical and spectral properties is paramount for its effective use in a laboratory setting.

Physicochemical Properties

The key physicochemical data for 2-(Methylthio)pyrimidine-5-carbonitrile are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 38275-43-3 | [2][3] |

| Molecular Formula | C₆H₅N₃S | [2] |

| Molecular Weight | 151.19 g/mol | [2] |

| IUPAC Name | 2-(methylthio)pyrimidine-5-carbonitrile | [2] |

| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.302 g/cm³ (Predicted) | [2] |

| SMILES | CSC1=NC=C(C=N1)C#N | [2] |

Expected Spectroscopic Data

While a dedicated spectrum for the parent compound is not publicly cataloged, extensive data from its numerous derivatives allow for a highly accurate prediction of its spectroscopic signature.[4][5][6]

-

¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. The two pyrimidine ring protons (at C4 and C6) would appear as distinct singlets in the aromatic region (typically δ 8.5-9.5 ppm), shifted downfield due to the electron-withdrawing effects of the ring nitrogens and the nitrile group. The methyl protons of the thioether group would present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm).[7]

-

¹³C NMR (Carbon NMR): Key resonances would include the nitrile carbon (δ 115-120 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon of the thioether group (δ 12-15 ppm). The carbon atom attached to the sulfur (C2) would appear significantly downfield.[7]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region.[5][8]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would prominently feature the molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation patterns could involve the loss of the methyl group or cleavage of the pyrimidine ring.[8]

PART 2: Synthesis and Purification

The synthesis of substituted 2-(methylthio)pyrimidine scaffolds is well-documented, typically involving the S-alkylation of a 2-thiopyrimidine precursor.[1][4] The following protocol describes a robust and validated pathway to the parent compound.

Workflow for Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile

Caption: Synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by explaining the rationale behind each critical step.

Objective: To synthesize 2-(Methylthio)pyrimidine-5-carbonitrile from commercially available starting materials.

Materials:

-

4-Chloro-2-mercaptopyrimidine-5-carbonitrile (Starting Material)

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-Chloro-2-mercaptopyrimidine-5-carbonitrile (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (10 mL per gram of starting material).

-

Causality: Potassium carbonate acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Acetone is a suitable polar aprotic solvent that will not interfere with the reaction. Anhydrous conditions prevent unwanted side reactions.

-

-

S-Methylation:

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: Methyl iodide is an excellent electrophile for the S-methylation. The reaction is run at 0 °C initially to control the exothermic reaction and minimize potential N-alkylation, though S-alkylation is strongly favored due to the "soft" nature of the thiolate.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should appear, and the starting material spot should diminish.

-

Once complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: TLC provides a rapid and reliable method to determine the reaction endpoint, preventing the formation of byproducts from over-running the reaction.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality: The aqueous work-up removes any remaining water-soluble impurities. Recrystallization or chromatography ensures the final product meets the high purity standards required for subsequent applications.

-

PART 3: Chemical Reactivity and Strategic Transformations

The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile lies in the distinct reactivity of its methylthio group. While stable, it can be readily activated or displaced, making it a versatile chemical handle.

Key Reaction Pathways

Caption: Key reaction pathways for 2-(Methylthio)pyrimidine-5-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. The methylthio group can be displaced directly by strong nucleophiles under forcing conditions.

-

Displacement by Amines and Hydrazines: Refluxing with amines or hydrazine hydrate can substitute the methylthio group to form 2-amino or 2-hydrazinylpyrimidine derivatives, respectively.[1][5] These products are often key intermediates for building libraries of bioactive compounds. The reaction proceeds with the evolution of methyl mercaptan, a gas with a distinct, unpleasant odor, which serves as a qualitative indicator of reaction progress.[1]

Oxidation to a Superior Leaving Group

A more powerful and widely used strategy involves a two-step process: oxidation of the thioether followed by nucleophilic substitution.[9][10]

-

Mechanism and Rationale: The methylthio group itself is a relatively poor leaving group. However, oxidation to the corresponding methylsulfone (-SO₂CH₃) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide dramatically increases the electrophilicity of the C2 position.[9][11] The resulting methylsulfinate anion is an excellent leaving group, making the sulfone intermediate far more reactive towards nucleophiles than the parent thioether or even corresponding 2-chloropyrimidines.[12][13][14]

-

Application in Cyanation: This enhanced reactivity allows for facile displacement by a wide range of nucleophiles under mild conditions. For instance, treatment of the 2-methylsulfonyl intermediate with potassium cyanide readily yields 2-cyanopyrimidine derivatives.[9][15]

Protocol: Oxidation to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile

Objective: To activate the 2-(methylthio) group for subsequent nucleophilic substitution.

Materials:

-

2-(Methylthio)pyrimidine-5-carbonitrile (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Methodology:

-

Dissolve 2-(Methylthio)pyrimidine-5-carbonitrile in DCM in a round-bottom flask and cool to 0 °C.

-

Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.

-

Separate the organic layer, wash with additional NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the sulfone, which can often be used in the next step without further purification.[9][10]

-

Trustworthiness: The use of m-CPBA is a standard, high-yielding method for thioether oxidation. The basic wash is critical to remove the m-chlorobenzoic acid byproduct.

-

PART 4: Applications in Research and Development

The primary value of 2-(Methylthio)pyrimidine-5-carbonitrile is as a foundational scaffold for constructing molecules with significant biological activity, particularly in oncology and agrochemistry.

Oncology and Kinase Inhibitor Discovery

The pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

PI3K/mTOR/AKT Pathway Inhibitors: A significant body of research demonstrates that derivatives synthesized from this scaffold are potent inhibitors of the PI3K/mTOR/AKT signaling cascade.[1][5] By modifying the C2 and C4/C6 positions, researchers have developed compounds with nanomolar IC₅₀ values against various cancer cell lines, inducing apoptosis and cell cycle arrest.[1][16] For example, substitution of the 2-methylthio group with a hydrazinyl moiety, which is then condensed with various aldehydes, has yielded potent dual PI3K/mTOR inhibitors.[1]

-

EGFR and VEGFR-2 Inhibitors: The scaffold is also integral to the design of inhibitors for receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][17] Derivatives have shown efficacy against both wild-type EGFR and clinically relevant resistant mutants like T790M, highlighting the scaffold's potential to overcome acquired drug resistance.[18]

Agrochemical Synthesis

Beyond pharmaceuticals, pyrimidine derivatives are crucial in modern agriculture. The 2-(methylthio)pyrimidine core is a key building block for a class of fungicides known as anilinopyrimidines.[14][15] The ability to functionalize the pyrimidine ring allows for the fine-tuning of fungicidal activity against pathogens like late blight and downy mildew while maintaining low phytotoxicity to crops.[14]

Chemical Biology and Covalent Probes

As discussed, the oxidized 2-methylsulfonyl derivative is a highly reactive electrophile. This property has been harnessed to develop selective "thio-click" reagents that arylate cysteine residues in proteins.[12][13] This application is valuable in chemical biology for proteomics, target identification, and the development of covalent inhibitors.

PART 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification:

-

GHS Hazard Statements: H302: Harmful if swallowed.[2] Some suppliers may list H301: Toxic if swallowed. Always consult the specific vendor's Safety Data Sheet (SDS).

-

Signal Word: Warning or Danger[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19][20]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]

-

Exposure Controls: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.

-

If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Forward Outlook

2-(Methylthio)pyrimidine-5-carbonitrile is far more than a simple catalog chemical; it is a powerful and enabling tool for chemical innovation. Its predictable reactivity, particularly the capacity for the methylthio group to be activated into a superior leaving group, provides a reliable entry point into vast chemical space. Its demonstrated success as a core scaffold for kinase inhibitors in oncology underscores its strategic value in modern drug discovery.

Future research will likely focus on expanding the diversity of nucleophiles used to displace the activated sulfonyl group, developing novel catalytic methods for its functionalization, and exploring the biological activity of its derivatives in therapeutic areas beyond oncology. As a foundational building block, 2-(Methylthio)pyrimidine-5-carbonitrile will undoubtedly continue to contribute to significant advances in both medicine and materials science.

References

-

El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

-

American Elements. (n.d.). 2-(Methylthio)pyrimidine-5-carbonitrile. American Elements. [Link]

-

Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]

-

Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Molbase. (n.d.). 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE. Molbase. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkat USA. [Link]

-

El-reedy, A. M., et al. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. Taylor & Francis Online. [Link]

-

Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

- Google Patents. (2022). CN115215805B - Preparation process of 2-cyano pyrimidine.

-

Elgemeie, G. H., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Kappe, C. O., et al. (2007). Synthesis and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. National Institutes of Health. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE | 38275-43-3 [chemicalbook.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lehigh.edu [lehigh.edu]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

2-(Methylthio)pyrimidine-5-carbonitrile chemical properties

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its core chemical properties, reactivity, synthesis, and significant applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates.

Introduction: The Significance of a Versatile Scaffold

2-(Methylthio)pyrimidine-5-carbonitrile (CAS No: 38275-43-3) is a specialized organic compound featuring a pyrimidine ring functionalized with a methylthio group at the 2-position and a cyano (nitrile) group at the 5-position.[1][2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyrimidine core is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4] Consequently, pyrimidine derivatives are a cornerstone of drug discovery, appearing in numerous pharmaceuticals, including anticancer agents, antibacterials, and CNS depressants.[4] The 2-(methylthio) and 5-carbonitrile substituents on this particular scaffold offer strategic points for chemical modification, making it a preferred precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[5][6][7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis. The key properties of 2-(Methylthio)pyrimidine-5-carbonitrile are summarized below.

| Property | Value |

| CAS Number | 38275-43-3[1][2] |

| Molecular Formula | C₆H₅N₃S[1] |

| Molecular Weight | 151.19 g/mol [1] |

| Appearance | White to pale yellow solid/powder |

| Purity | Typically ≥95-99% |

While detailed, publicly available spectra for this specific compound are sparse, the expected spectroscopic signatures can be inferred from its structure and data from closely related analogues:

-

¹H NMR: A characteristic singlet for the methylthio (-SCH₃) protons would be expected around δ 2.5-2.8 ppm. Two singlets in the aromatic region (δ 8.5-9.0 ppm) would correspond to the two protons on the pyrimidine ring.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent, typically appearing in the 2210-2230 cm⁻¹ region.[6][9]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 151.

Chemical Structure Visualization

The structural arrangement of 2-(Methylthio)pyrimidine-5-carbonitrile is key to its chemical behavior.

Caption: 2D structure of 2-(Methylthio)pyrimidine-5-carbonitrile.

Synthesis and Reactivity

The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile is rooted in its predictable and versatile reactivity.

Core Reactivity

The molecule's reactivity is dominated by two key features:

-

The 2-Methylthio Group: The -SCH₃ group is an excellent leaving group, particularly after oxidation. This makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAᵣ).[8]

-

The 5-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality enhances the electrophilicity of the pyrimidine ring, further activating the C-2 and C-4/C-6 positions for nucleophilic attack.[10]

The methylthio group can be easily oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). The resulting sulfone is an exceptionally good leaving group, allowing for substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) under mild conditions.[4][8] This two-step sequence is a cornerstone strategy for functionalizing the 2-position of the pyrimidine ring.[10]

Reactivity Pathways Visualization

Caption: Key reactivity pathway via oxidation and nucleophilic substitution.

Representative Synthesis

While multiple routes exist, a common strategy for constructing the pyrimidine-5-carbonitrile core involves the condensation of simpler precursors. For instance, a related compound, 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, can be synthesized by refluxing 2-methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in ethanol with potassium carbonate as a base.[11]

General Protocol for Synthesis of a Pyrimidine-5-Carbonitrile Derivative:

-

Reaction Setup: To a solution of an appropriate three-carbon electrophile (e.g., an ethoxyacrylate derivative) and a thiourea derivative in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate or sodium ethoxide).[9][11]

-

Cyclocondensation: Heat the reaction mixture to reflux for several hours (e.g., 8-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

-

Workup: After cooling, the reaction mixture is typically acidified or filtered. The resulting crude product is then concentrated under reduced pressure.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired pyrimidine-5-carbonitrile derivative.[11]

Causality: The base deprotonates the thiourea and the active methylene compound, facilitating a cascade of Michael addition and cyclization reactions to form the stable heterocyclic pyrimidine ring. The choice of starting materials dictates the final substitution pattern.

Applications in Drug Discovery

2-(Methylthio)pyrimidine-5-carbonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building them. The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent enzyme inhibitors.

Kinase Inhibitors: Many kinase inhibitors, particularly those targeting pathways implicated in cancer, utilize this core structure. The pyrimidine ring serves as a scaffold that can be functionalized to bind within the ATP-binding pocket of kinases. The 2-position is often modified with various amine-containing groups to form critical hydrogen bonds with the kinase hinge region, a common binding motif for this class of drugs.

-

VEGFR-2 Inhibition: Derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5]

-

PI3K/AKT Pathway Inhibition: The scaffold is central to the design of inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[6][7]

-

EGFR Inhibition: Novel derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation therapies.[7]

Drug Synthesis Workflow Visualization

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-(Methylthio)pyrimidine-5-carbonitrile - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, adorned with a reactive methylthio group and an electron-withdrawing nitrile functionality, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the molecular structure, weight, and key chemical insights into this compound, providing a foundation for its application in research and development.

Molecular Structure and Properties

Chemical Identity:

| Property | Value | Source |

| Chemical Name | 2-(Methylthio)pyrimidine-5-carbonitrile | N/A |

| Synonyms | 2-Methylsulfanyl-pyrimidine-5-carbonitrile, 5-Cyano-2-(methylthio)pyrimidine | [1] |

| CAS Number | 38275-43-3 | [1] |

| Molecular Formula | C₆H₅N₃S | [1] |

| Molecular Weight | 151.19 g/mol | [1] |

Structural Representation:

The molecular structure of 2-(Methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a nitrile (-C≡N) group.

Caption: Molecular Structure of 2-(Methylthio)pyrimidine-5-carbonitrile.

Physicochemical Properties (Predicted and Representative)

| Property | Predicted/Representative Value | Notes |

| Appearance | White to off-white crystalline solid | Based on similar compounds. |

| Melting Point | Not available for the specific compound. Related compounds like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile have a melting point of 232.0-241.0 °C.[2] | The melting point can be influenced by substituents. |

| Solubility | Expected to be soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water.[3] | The nitrile and methylthio groups confer some polarity, while the pyrimidine ring is largely nonpolar. |

| pKa | Not experimentally determined. | The pyrimidine nitrogens are weakly basic. |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~2.6 ppm (s, 3H): This singlet would correspond to the three protons of the methyl group (-SCH₃).

-

δ ~8.8-9.0 ppm (s, 2H): These two singlets would be attributed to the two protons on the pyrimidine ring at positions 4 and 6. The electron-withdrawing nitrile group would shift these protons downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~14 ppm: The carbon of the methyl group (-SCH₃).

-

δ ~115 ppm: The carbon of the nitrile group (-C≡N).

-

δ ~120-160 ppm: A set of peaks corresponding to the four carbon atoms of the pyrimidine ring. The carbon attached to the sulfur (C2) would be significantly downfield.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

~2220-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.

-

~1550-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations within the pyrimidine ring.

-

~2920-3000 cm⁻¹: C-H stretching vibrations of the methyl group and aromatic C-H.

-

~1300-1450 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 136.

-

Loss of the entire methylthio group (•SCH₃) to yield a fragment at m/z = 104.

-

Cleavage of the pyrimidine ring can lead to various smaller fragments.

-

Synthesis and Reactivity

Synthetic Approach:

While a specific, detailed protocol for the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile is not widely published, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. A common strategy involves the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea.

Caption: Proposed synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl 2-cyano-3-ethoxyacrylate and S-methylisothiourea sulfate.

-

Reaction: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable acid (e.g., acetic acid) and the resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base Catalyst: The use of a base like sodium ethoxide is crucial to deprotonate the S-methylisothiourea, making it a more potent nucleophile to attack the electrophilic carbon of the acrylate derivative.

-

Solvent: Ethanol is a common solvent for this type of condensation as it is relatively polar and can dissolve the reactants, and its boiling point is suitable for reflux conditions.

-

Reflux: Heating the reaction mixture at reflux provides the necessary activation energy to drive the cyclization and subsequent aromatization to form the pyrimidine ring.

Reactivity and Versatility:

The chemical reactivity of 2-(Methylthio)pyrimidine-5-carbonitrile is dominated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The 2-(methylthio) group is a good leaving group, especially after oxidation to the corresponding methylsulfinyl or methylsulfonyl group.[4] This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the 2-position, enabling the synthesis of a wide range of derivatives. The electron-withdrawing nitrile group at the 5-position further activates the pyrimidine ring towards nucleophilic attack.

-

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization.

-

Cross-Coupling Reactions: The pyrimidine ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon bonds.

Caption: Key reaction pathways involving 2-(Methylthio)pyrimidine-5-carbonitrile.

Applications in Drug Development

The 2-(methylthio)pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of diseases, particularly cancer. The versatility of the 2-(methylthio) group allows for the systematic modification of this position to optimize binding affinity, selectivity, and pharmacokinetic properties.

Numerous studies have reported the synthesis of libraries of pyrimidine-5-carbonitrile derivatives and their evaluation as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinases (PI3Ks).[5][6] These kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The ability to readily diversify the 2-position of the pyrimidine ring makes 2-(Methylthio)pyrimidine-5-carbonitrile an invaluable starting material for structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.

Safety and Handling

Hazard Identification (Representative for this class of compounds):

Based on safety data for structurally similar pyrimidine derivatives, 2-(Methylthio)pyrimidine-5-carbonitrile should be handled with care.

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[7] Can cause skin and eye irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Methylthio)pyrimidine-5-carbonitrile is a key heterocyclic intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and versatile reactivity, particularly at the 2-position, make it an ideal starting point for the synthesis of diverse compound libraries. A thorough understanding of its properties, synthetic accessibility, and reactivity is essential for researchers and scientists aiming to leverage this valuable scaffold in the design of novel therapeutic agents.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

A Comprehensive Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. The official IUPAC name for this compound is 2-(methylsulfanyl)pyrimidine-5-carbonitrile .[1] This document details its physicochemical properties, outlines validated synthesis protocols with mechanistic insights, and explores its versatile reactivity. Emphasis is placed on the strategic application of this scaffold in the design and development of targeted therapeutics, particularly kinase inhibitors. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of therapeutic drug design, forming the core structure of many bioactive molecules, including several vitamins and nucleic acid bases.[2][3] Their ability to engage in key hydrogen bonding interactions has made them a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Within this class, 2-(Methylthio)pyrimidine-5-carbonitrile has emerged as a highly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive methylthio leaving group and a synthetically malleable nitrile—offers a powerful platform for generating diverse molecular libraries and optimizing drug candidates.

This guide will systematically deconstruct the chemistry and application of this compound, providing both foundational knowledge and field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Characterization

Accurate identification and quality assessment are paramount in chemical synthesis. 2-(Methylthio)pyrimidine-5-carbonitrile is typically a white or off-white solid, and its key physical properties are summarized below.[6]

Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidine-5-carbonitrile

| Property | Value | Source |

| IUPAC Name | 2-(methylsulfanyl)pyrimidine-5-carbonitrile | [1] |

| CAS Number | 38275-43-3 | [1][7] |

| Molecular Formula | C₆H₅N₃S | [1] |

| Molecular Weight | 151.19 g/mol | [1][6] |

| Appearance | Solid (white or off-white) | [6] |

| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.302 g/cm³ (Predicted) | [1] |

| Solubility | Low solubility in water; Soluble in solvents like dichloromethane and chloroform. | [6] |

Spectroscopic Signature for Identity Confirmation

The structural identity is unequivocally confirmed through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the methyl protons of the thioether group and the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the nitrile carbon, the carbons of the pyrimidine ring (with the C2 carbon attached to the sulfur being significantly shifted), and the methyl carbon.[8]

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretch is a key diagnostic feature, typically appearing around 2200-2240 cm⁻¹.[9]

-

Mass Spectrometry: Provides the exact mass of the molecule, confirming its elemental composition.

Synthesis and Mechanistic Insights

While various methods exist for pyrimidine synthesis, a common and efficient route to substituted pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with a suitable N-C-N fragment.[3] For derivatives like 2-(Methylthio)pyrimidine-5-carbonitrile, a key strategy involves building the ring from precursors already containing the required functionalities.

One established approach is the reaction of 2-methyl-2-isothiourea with an appropriate three-carbon partner like ethyl ethoxycarbonylcyanoacetate in the presence of a base.[10]

Workflow for a General Synthesis Route

The following diagram illustrates a conceptual workflow for synthesizing a substituted 2-(methylthio)pyrimidine core, highlighting the key bond-forming event.

Caption: General workflow for pyrimidine ring synthesis.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is adapted from established literature procedures for related compounds.[10]

-

Reactant Preparation: To a solution of ethanol (20 mL), add 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol).

-

Base Addition: Add potassium carbonate (10 mmol) to the solution. Expertise & Experience: Potassium carbonate is a suitable base for this condensation, strong enough to deprotonate the active methylene compound without causing significant hydrolysis of the ester or nitrile.

-

Reaction: Reflux the reaction mixture for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion, preventing the isolation of starting materials and improving yield purity.

-

Workup: After cooling the mixture to room temperature, filter to remove inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the target compound.

Chemical Reactivity and Derivatization

The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. The methylthio group at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially after oxidation.[11][12][13]

The Methylthio Group: A Gateway for C2 Substitution

The methylthio group (-SMe) itself can be displaced by strong nucleophiles. However, its reactivity is dramatically enhanced by oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group.[11][12][14] The strong electron-withdrawing nature of the sulfone makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols).[12][13]

-

Causality: Oxidation of the sulfur atom withdraws electron density from the pyrimidine ring, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thus lowering the activation energy of the substitution reaction.[14]

The Nitrile Group: A Versatile Functional Handle

The nitrile group at C5 can undergo various chemical transformations, including:

-

Hydrolysis: Conversion to a carboxylic acid or amide.

-

Reduction: Formation of an aminomethyl group.

-

Cyclization Reactions: Participation in the formation of fused heterocyclic rings.

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine derivatives.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for displacing a C2-chloro group (often derived from the methylthio precursor) with an amine. [9]

-

Reactant Setup: In a round-bottom flask, combine the 2-chloro-pyrimidine-5-carbonitrile derivative (0.8 mmol), the desired aromatic amine (1 mmol), and anhydrous potassium carbonate (0.9 mmol) in absolute ethanol (15 mL). Expertise & Experience: Anhydrous potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Absolute ethanol is used to prevent side reactions involving water.

-

Reaction: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction. The resulting solid product often precipitates from the solution.

-

Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and then dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a highly pure product. Trustworthiness: This self-validating protocol ensures purity through precipitation and washing, confirmed by characterization of the final product.

Conclusion

2-(Methylthio)pyrimidine-5-carbonitrile is more than a simple chemical; it is a strategic tool for innovation in drug development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable starting point for creating novel therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors underscores its importance. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively leverage this powerful scaffold in their pursuit of next-generation medicines.

References

-

Jain, K. S. et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate.

-

Jain, K. S. et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. Scientific Research Publishing.

-

Abdel-Maksoud, M. S. et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH).

-

El-Naggar, A. M. et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).

-

Yu, H. M. et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Scientific.Net.

-

American Elements. 2-(Methylthio)pyrimidine-5-carbonitrile. American Elements.

-

Nanjing Finechem Holding Co.,Limited. 2-(Methylthio)Pyrimidine-5-Carbonitrile. Methylamine Supplier.

-

El-Dydamony, N. M. et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.

-

Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.

-

Thermo Fisher Scientific. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%. Thermo Fisher Scientific.

-

ChemicalBook. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. ChemicalBook.

-

Reda, N. M. et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed.

-

Kalogirou, A. S. & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI.

-

ChemicalBook. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis. ChemicalBook.

-

Fathalla, O. A. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.

-

BenchChem. Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. BenchChem.

-

2A Biotech. 2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE. 2A Biotech.

-

Kalogirou, A. S. & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate.

-

BenchChem. 5-Methyl-2-(methylthio)pyrimidine. BenchChem.

-

BenchChem. Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2. BenchChem.

-

SpectraBase. 2-(METHYLTHIO)-4-THIOXO-1-THIA-5-AZASPIRO[5.5]UNDEC-2-ENE-3-CARBONITRILE. SpectraBase.

-

Mary, Y. S. et al. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. PubMed.

-

SpectraBase. 2-Methylthio-pyrimidine. SpectraBase.

-

Heider, F. et al. (2020). From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. MDPI.

-

Baillache, D. J. & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

-

Drewry, D. H. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (NIH).

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Methylthio)Pyrimidine-5-Carbonitrile Supplier & Manufacturer in China | High Quality Chemical, Safety Data, Applications, Price & Specifications [nj-finechem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 2-(Methylthio)pyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Biological Activity of 2-(Methylthio)pyrimidine-5-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidine-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrimidine Scaffold

Pyrimidine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[2]

Among the vast family of pyrimidine derivatives, 2-(Methylthio)pyrimidine-5-carbonitrile stands out as a particularly versatile building block. The methylthio (-SCH3) group at the 2-position and the carbonitrile (-CN) group at the 5-position serve as key functional handles for synthetic elaboration, while also contributing to the molecule's electronic properties and interaction with biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]

Synthetic Pathways: Building the Core

The construction of the 2-(Methylthio)pyrimidine-5-carbonitrile core and its derivatives is accessible through several established synthetic strategies. A common and efficient method involves the multicomponent Biginelli or a related cyclocondensation reaction.

A representative synthetic approach often starts with the reaction of an appropriate aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium to form a 2-thioxo-dihydropyrimidine-5-carbonitrile intermediate.[5][6] Subsequent alkylation of the thione group with an alkyl halide, such as methyl iodide, installs the key methylthio moiety.[5][7] Further modifications, such as chlorination of the pyrimidine ring using reagents like phosphorus oxychloride (POCl3), generate reactive intermediates that can be coupled with various amines or other nucleophiles to build a library of diverse derivatives.[6][7]

Caption: Generalized synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.

Anticancer Activity: A Multi-Targeted Approach

The most extensively studied biological activity of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives is their potent and often multi-targeted anticancer effect. These compounds interfere with key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis).

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Derivatives of 2-(Methylthio)pyrimidine-5-carbonitrile have been successfully designed as inhibitors of several key oncogenic kinases.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a major target in non-small cell lung cancer (NSCLC). Specific derivatives of 5-(methylthio)pyrimidine have been developed as mutant-selective EGFR inhibitors, showing high potency against the drug-resistant L858R/T790M mutant while sparing the wild-type (WT) receptor, which can help reduce side effects.[8] Some pyrimidine-5-carbonitrile compounds have shown more potent antiproliferative activity than the established EGFR inhibitor erlotinib.[9]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors, with IC50 values in the sub-micromolar range, comparable to the standard drug sorafenib.[5]

-

PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often overactive in cancer.[10] Numerous studies have demonstrated that 2-(Methylthio)pyrimidine-5-carbonitrile derivatives can act as potent dual inhibitors of PI3K and mTOR or as inhibitors of PI3K/AKT.[7][10] For instance, compound 7f from one study was identified as a multi-acting inhibitor of the PI3K/AKT axis in leukemia and breast cancer.[10] Similarly, compound 7c was designed as an EGFR/PI3K dual inhibitor.[11]

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrimidine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting key survival pathways, these compounds trigger the cell's self-destruct mechanism, apoptosis. Studies have shown that treatment with active derivatives leads to:

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, such as G2/M or S-phase, preventing cancer cells from dividing.[7][10] For example, one derivative caused a 2.68-fold increase in the percentage of HCT-116 colon cancer cells in the S phase.[5]

-

Activation of Caspases: They increase the expression of key executioner proteins of apoptosis like caspase-3 and caspase-9.[11]

-

Modulation of Apoptotic Regulators: They can upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic factors.[11]

In Vitro Cytotoxicity Data

The antiproliferative effects of these compounds have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration needed to inhibit cell growth by 50%, is a standard metric of potency.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Pyrimidine-5-carbonitrile 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 | [5] |

| Pyrimidine-5-carbonitrile 11e | MCF-7 (Breast) | 1.54 | VEGFR-2 | [5] |

| Pyrimidine-5-carbonitrile 7f | K562 (Leukemia) | Potent | PI3K/AKT | [10] |

| Pyrimidine-5-carbonitrile 7c | SNB-75 (CNS Cancer) | < 0.01 | EGFR/PI3K | [11] |

| Morpholinopyrimidine 12d | Leukemia SR | 0.09 | PI3K/mTOR | [7] |

| Thiopyrimidine 4a | HepG2 (Liver) | 13.18 | Thymidylate Synthase | [6] |

Note: This table presents selected data to illustrate the potency and is not exhaustive.

A crucial aspect of development is selectivity. Promisingly, several lead compounds have shown significantly lower toxicity to normal human cell lines (e.g., WI-38 lung fibroblasts) compared to cancer cells, indicating a favorable therapeutic window.[5][11]

Antimicrobial and Other Activities

While anticancer research dominates, the pyrimidine scaffold is also a rich source of antimicrobial agents.[1][3] The structural similarity of pyrimidines to biomolecules allows them to interfere with essential microbial processes.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][12]

Furthermore, some pyrimidopyrimidine derivatives have demonstrated promising anti-inflammatory and antioxidant activities in vitro, for example, by protecting red blood cells from hemolysis and scavenging free radicals.[4]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as a guide for key experiments in the evaluation of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.

Protocol: Synthesis of 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

This protocol describes a nucleophilic substitution reaction on a chlorinated pyrimidine intermediate, a common step in derivatization.

-

Chlorination: Reflux 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1 mmol) in excess phosphorus oxychloride (10 mL) for 5-7 hours. Monitor the reaction by TLC.[7]

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate (4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile) is collected by filtration, washed with cold water until neutral, and dried.

-

Amination: Dissolve the chlorinated intermediate (1 mmol) in n-butanol (20 mL). Add an excess of the desired amine (e.g., 4-aminoacetophenone, 1.2 mmol).[5]

-

Reaction: Reflux the mixture for 8-12 hours. Monitor for completion via TLC.

-

Purification: Cool the reaction mixture. The precipitated solid is filtered, washed with ethanol, and then purified by recrystallization or column chromatography to yield the final product.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 2-(Methylthio)pyrimidine-5-carbonitrile scaffold is a validated and highly productive platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological relevance provides a strong foundation for potent pharmacological activity, particularly in oncology.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their safety profiles. The development of derivatives that can overcome known drug resistance mechanisms, such as the mutant-selective EGFR inhibitors, represents a particularly promising avenue. Furthermore, exploring synergistic combinations with existing therapies and expanding investigations into their antimicrobial and anti-inflammatory potential could unlock new clinical applications for this remarkable class of molecules.

References

- Review on Antimicrobial Activity of Pyrimidine. Vertex AI Search.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. N/A.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

- Synthesis and antibacterial properties of pyrimidine deriv

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.

- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evalu

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis. ChemicalBook.

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. N/A.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N/A.

- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv

- synthesis, characterization and biological evaluation of some novel5-(2- chlorophenyl)-2-(methylthio)-6-nitro-7-(2-oxo-1, 2-dihydroquinolin-3-yl)-4, 7-dihydropyrazolo [1,5-a]pyrimidine-3-carbonitrile derivatives.

- Synthesis of pyrimidine 5‐carbonitrile derivatives..

- Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed.

Sources

- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For researchers and drug development professionals, the pyrimidine ring represents a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a fundamental component of life, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in medicinal chemistry, leading to the development of numerous clinically successful drugs, including the anticancer agent 5-fluorouracil and the PI3K-δ inhibitor idelalisib.[3]

Within this broad class of compounds, the 2-(methylthio)pyrimidine-5-carbonitrile core has emerged as a particularly versatile and promising template for the design of novel therapeutics. The strategic placement of the methylthio group at the C2 position, a cyano group at C5, and the potential for diverse substitutions at C4 and C6 allows for fine-tuning of the molecule's physicochemical properties and biological target affinity. This guide provides a comprehensive technical overview of this compound class, synthesizing field-proven insights on its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols.

Section 1: Synthetic Strategies for 2-(Methylthio)pyrimidine-5-carbonitrile Analogs

The construction of the 2-(methylthio)pyrimidine-5-carbonitrile scaffold is primarily achieved through a robust and efficient multi-step synthesis, typically beginning with a cyclocondensation reaction.

Primary Synthetic Pathway: Cyclocondensation and S-Methylation

The most common and reliable route begins with a Biginelli-type reaction or a similar one-pot cyclocondensation. This involves the reaction of an aromatic aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[4] This step efficiently constructs the core dihydropyrimidine thione ring system. The choice of aldehyde directly installs the desired substituent at the C4 position of the pyrimidine ring.

The subsequent step is a straightforward S-alkylation, typically using methyl iodide in the presence of a base like potassium hydroxide, to install the key methylthio group at the C2 position.[4] From this common intermediate, further modifications, particularly at the C4 and C6 positions (if applicable), can be undertaken to generate a library of diverse analogs. For instance, chlorination with phosphorus oxychloride (POCl₃) creates a reactive intermediate at the C4/C6 position, which can then be subjected to nucleophilic substitution with various amines or other nucleophiles to build out the final target molecules.[3][4]

Caption: General Synthetic Workflow for 2-(Methylthio)pyrimidine-5-carbonitrile Analogs.

Alternative Synthetic Routes

An alternative strategy involves starting with a pre-functionalized pyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine.[5] This starting material allows for sequential nucleophilic displacement of the chlorine atoms. Furthermore, the 2-(methylthio) group can be oxidized to a more reactive methylsulfonyl (SO₂CH₃) group, which is an excellent leaving group for introducing other functionalities, including a cyano group, via nucleophilic substitution with potassium cyanide (KCN).[5][6] This route offers a different strategic approach, particularly when specific substitutions at C4 and C6 are desired early in the synthesis.

Section 2: Biological Activities and Mechanisms of Action

Derivatives of 2-(methylthio)pyrimidine-5-carbonitrile have demonstrated potent activity across several therapeutic areas, most notably in oncology.

Potent Anticancer Activity

The scaffold has proven to be a fertile ground for the discovery of inhibitors of key cancer-related signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several novel 2-(methylthio)pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[4] Molecular docking studies suggest these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling.[4] This mechanism mirrors that of established anticancer drugs like sorafenib. The in vitro VEGFR-2 inhibitory activity of some lead compounds has been confirmed with IC₅₀ values in the sub-micromolar range.[4]

Caption: Key Positions (R¹, R², R³) on the Pyrimidine Core for SAR Analysis.

-

C2 Position (R¹): The 2-(methylthio) group is a critical starting point. While essential in many active compounds, its modification can be beneficial. Oxidation to a methylsulfonyl group makes it an excellent leaving group for introducing other functionalities. [5]Replacing it entirely with hydrazinyl moieties or other substituted heterocycles has been shown to increase anticancer efficacy in certain contexts. [3]

-

C4 Position (R²): This is a key driver of potency and target selectivity. Large, substituted aromatic rings, often linked via an amino bridge (e.g., 4-[(4-acetylphenyl)amino]), are crucial for high-affinity binding to the VEGFR-2 kinase domain. [4]In PI3K/mTOR inhibitors, a morpholino group at this position is a common and highly effective feature. [3]

-